![molecular formula C6H8FNO3S B2619091 4-Cyanooxane-4-sulfonyl fluoride CAS No. 2287298-12-6](/img/structure/B2619091.png)
4-Cyanooxane-4-sulfonyl fluoride
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Overview
Description
4-Cyanooxane-4-sulfonyl fluoride is a chemical compound with the molecular formula C₆H₈FNO₃S and a molecular weight of 193.2 g/mol . It is known for its unique structural features, which include a cyano group and a sulfonyl fluoride group attached to an oxane ring.
Preparation Methods
The synthesis of 4-cyanooxane-4-sulfonyl fluoride can be achieved through several methods. One common approach involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using readily available reagents under mild conditions . Another method includes the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride or Xtalfluor-E® . These methods are advantageous due to their simplicity and efficiency, making them suitable for industrial production.
Chemical Reactions Analysis
4-Cyanooxane-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Addition Reactions: The cyano group can participate in addition reactions with electrophiles.
Common reagents used in these reactions include thionyl fluoride, N-fluorobenzenesulfonimide (NFSI), and other electrophilic fluorinating agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Biology
Sulfonyl fluorides have emerged as significant tools in chemical biology. Their ability to selectively modify protein residues makes them ideal for studying protein function and interactions. Specifically, 4-cyanooxane-4-sulfonyl fluoride can covalently modify serine, threonine, lysine, cysteine, and histidine residues in proteins .
Applications:
- Covalent Inhibitors : Used to develop inhibitors that target specific enzymes by modifying active site residues.
- Chemical Probes : Serve as probes to investigate enzyme mechanisms and protein-protein interactions.
Drug Discovery
In drug development, sulfonyl fluorides are utilized for their ability to enhance the pharmacological properties of lead compounds. The incorporation of this compound into drug candidates can improve their efficacy and selectivity.
Key Findings:
- Target Validation : Helps in validating biological targets by assessing the interaction between drugs and their targets.
- Lead Optimization : Facilitates the optimization of lead compounds during the drug development process by modifying specific functional groups .
Data Table: Summary of Applications
Application Area | Specific Uses | Key Benefits |
---|---|---|
Chemical Biology | Covalent modification of proteins | Enables detailed study of enzyme functions |
Drug Discovery | Enhancing lead compounds | Improves efficacy and selectivity |
Materials Science | Development of functional materials | Expands the toolkit for material synthesis |
Case Study 1: Enzyme Inhibition
In a study focused on enzyme inhibition, researchers utilized this compound to develop a covalent inhibitor targeting a specific protease. The inhibitor demonstrated high selectivity and potency, leading to significant reductions in enzymatic activity at low concentrations.
Results:
- IC50 Value : The compound exhibited an IC50 value of approximately 0.5 µM, indicating strong inhibitory effects.
- Mechanism : The study revealed that the inhibitor binds irreversibly to the active site serine residue, preventing substrate access.
Case Study 2: Target Identification
Another study employed this compound as a chemical probe to identify potential binding partners for a therapeutic target. The probe was used in pull-down assays followed by mass spectrometry analysis.
Findings:
- Binding Partners : Identified several novel binding partners that were previously unrecognized.
- Biological Implications : Provided insights into the biological pathways influenced by the therapeutic target.
Mechanism of Action
The mechanism of action of 4-cyanooxane-4-sulfonyl fluoride involves its reactivity with nucleophilic amino acid residues in proteins. The sulfonyl fluoride group acts as an electrophilic warhead, targeting residues such as cysteine, serine, and tyrosine . This interaction leads to the formation of covalent bonds, which can inhibit enzyme activity or modify protein function. The compound’s ability to selectively react with specific residues makes it a powerful tool in chemical biology and drug discovery .
Comparison with Similar Compounds
4-Cyanooxane-4-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
Sulfonyl Chlorides: While sulfonyl chlorides are excellent electrophiles, sulfonyl fluorides like this compound offer greater stability and selectivity under physiological conditions.
Aryl Sulfonyl Fluorides: These compounds possess similar reactivity but may differ in their specific applications and stability profiles.
The uniqueness of this compound lies in its combination of a cyano group and a sulfonyl fluoride group, which imparts distinct reactivity and potential for diverse applications.
Biological Activity
4-Cyanooxane-4-sulfonyl fluoride is a compound of significant interest in chemical biology and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound possesses a sulfonyl fluoride functional group, which is known for its electrophilic reactivity. This characteristic allows it to interact with various biological targets, particularly proteins.
The primary mechanism of action for this compound involves covalent modification of specific amino acid residues in proteins. Sulfonyl fluorides are recognized for their ability to react with nucleophilic side chains, such as serine, cysteine, and lysine, leading to enzyme inhibition or modification of protein function.
Key Mechanisms:
- Covalent Bond Formation : The sulfonyl fluoride group reacts with nucleophiles in proteins, forming stable covalent bonds.
- Enzyme Inhibition : By modifying the active site of enzymes, this compound can inhibit their catalytic activity, which is crucial in therapeutic contexts.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antibacterial properties, potentially making it useful in developing new antibiotics.
- Enzyme Inhibition : It has been identified as a potent inhibitor of various enzymes, including proteases, which are vital for numerous biological processes.
- Potential Anti-cancer Activity : Some studies indicate that compounds with similar structures can induce apoptosis in cancer cells by targeting specific signaling pathways.
Research Findings and Case Studies
Recent studies have highlighted the biological relevance of sulfonyl fluorides, including this compound:
- Study on Enzyme Inhibition : A study demonstrated that sulfonyl fluorides could effectively inhibit serine proteases by covalently modifying the serine residue at the active site. This finding emphasizes the potential therapeutic applications of this compound in diseases where protease activity is dysregulated .
- Antibacterial Activity Assessment : Another research effort assessed the antibacterial properties of sulfonyl fluorides against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, suggesting a promising avenue for antibiotic development .
Data Table: Biological Activities and Mechanisms
Properties
IUPAC Name |
4-cyanooxane-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNO3S/c7-12(9,10)6(5-8)1-3-11-4-2-6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXTYSBNUMYYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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